N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine
Description
Properties
Molecular Formula |
C10H12N2S2 |
|---|---|
Molecular Weight |
224.4 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]thiophen-3-amine |
InChI |
InChI=1S/C10H12N2S2/c1-7-8(2)14-10(12-7)5-11-9-3-4-13-6-9/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
JXSVNMXMDWACED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNC2=CSC=C2)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole
The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings. In this approach:
- α-Haloketone (e.g., 2-chloroacetone) reacts with thioamide (e.g., thioacetamide) in basic conditions to form the thiazole core.
- For 4,5-dimethyl-1,3-thiazole , 2-chloroacetone and thioacetamide are refluxed in ethanol with catalytic potassium carbonate.
- Yield : ~85–90%.
Step 2: Introduction of the Chloromethyl Group
- The thiazole is functionalized with a chloromethyl group via Friedel-Crafts alkylation using chloroacetyl chloride and AlCl₃.
- Reaction conditions : Dichloromethane, 0–5°C, 2 hours.
- Intermediate : 2-(chloromethyl)-4,5-dimethylthiazole (isolated yield: ~75%).
Step 3: Coupling with Thiophen-3-amine
- The chloromethyl-thiazole undergoes nucleophilic substitution with thiophen-3-amine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
- Yield : ~70–78%.
One-Pot Thiazole-Thiophene Coupling Using Na₂S
Mechanism
This method leverages sodium sulfide (Na₂S) as a sulfur source and base:
- Thioamide formation : Thioacetamide reacts with 2-chloroacetone to generate the thiazole intermediate.
- Simultaneous alkylation : Thiophen-3-amine is introduced in situ, forming the final product via SN2 displacement.
- Ethanol, reflux (12 hours).
- Yield : 81–84%.
Pd-Catalyzed Cross-Coupling (Ullmann-Type Reaction)
Procedure
- 2-(Bromomethyl)-4,5-dimethylthiazole is coupled with thiophen-3-amine using a Pd catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene.
- Base : Cs₂CO₃; Temperature : 110°C.
- Yield : 88–92%.
- Ligand choice critically affects efficiency (Xantphos > BINAP).
- Side products (e.g., homo-coupled thiazole) are minimized under inert atmospheres.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch + Alkylation | Well-established, high purity | Multi-step, moderate yield | 73% |
| One-Pot Na₂S | Efficient, scalable | Requires strict temp control | 84% |
| Pd-Catalyzed | High yield, regioselective | Costly catalysts | 92% |
Structural Characterization
Chemical Reactions Analysis
Amide Formation via Acylation
The primary amine group on the thiophene ring undergoes acylation reactions with acid chlorides or anhydrides. For example:
-
Reaction with acetyl chloride : Forms N-acetylated derivatives in the presence of triethylamine (TEA) as a base .
-
Reaction with benzoyl chloride : Produces N-benzoyl derivatives under similar conditions .
Key Data :
| Reaction Type | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| Acetylation | Acetic anhydride, TEA, dioxane | 75–85% | |
| Benzoylation | Benzoyl chloride, TEA, RT | 68–72% |
Schiff Base Formation
The amine group participates in condensation reactions with aldehydes or ketones to form imine derivatives. For instance:
-
Reaction with thiophene-2-carbaldehyde : Produces a Schiff base complex under mild acidic conditions (acetic acid, ethanol) .
This reaction exploits the nucleophilicity of the amine, with the mechanism involving:
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by the amine.
Example :
Electrophilic Aromatic Substitution (EAS)
The thiophene and thiazole rings are susceptible to EAS due to their electron-rich aromatic systems:
-
Nitration : Occurs at the α-position of the thiophene ring using HNO₃/H₂SO₄.
-
Sulfonation : Achieved with concentrated H₂SO₄ at 50–60°C.
-
Halogenation : Bromination or chlorination occurs preferentially on the thiophene ring .
Regioselectivity :
| Ring Type | Preferred Position for EAS | Example Reaction |
|---|---|---|
| Thiophene | α-position (C2 or C5) | Bromination at C5 |
| Thiazole | C5 (due to electron density) | Nitration at C5 |
Cross-Coupling Reactions
The compound can participate in palladium-catalyzed coupling reactions if halogen substituents are introduced. For example:
-
Suzuki-Miyaura Coupling : Requires a boronic acid and Pd(PPh₃)₄ catalyst.
-
Buchwald-Hartwig Amination : Facilitates C–N bond formation with aryl halides .
Synthetic Utility :
These reactions enable the introduction of aryl or heteroaryl groups, expanding the compound’s pharmacological potential .
Cyclization Reactions
The methylene bridge (–CH₂–) between the thiazole and thiophene moieties allows for cyclization under specific conditions:
-
Formation of fused heterocycles : Reaction with CS₂ or thiourea yields thiazolo[5,4-b]thiophene derivatives .
Mechanistic Pathway :
-
Deprotonation of the methylene group.
-
Attack by a sulfur nucleophile.
Oxidation and Reduction
-
Oxidation : The thiophene ring can be oxidized to a sulfone using H₂O₂/AcOH, altering electronic properties.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative.
Complexation with Metal Ions
The lone pair on the amine nitrogen enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates . These complexes are studied for their catalytic or antimicrobial properties .
Scientific Research Applications
N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s ability to donate or accept electrons also plays a role in its biological activity .
Comparison with Similar Compounds
N-Aryl-1,3-thiazol-2-amine Derivatives
- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (): Substituted with a dichlorophenyl group, this compound exhibits increased lipophilicity compared to the target molecule’s thiophene moiety. Chlorine atoms may enhance halogen bonding but reduce solubility in polar solvents .
- This contrasts with the dimethyl-thiazole and thiophene in the target compound, which may prioritize electronic modulation over steric effects .
Thiazole-Methylene-Linked Amines
- N-[(5-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride (): Replaces the thiophen-3-amine with a branched alkylamine.
- N-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl]thiophen-3-amine (): Substitutes the thiazole with a pyrazole ring, altering heteroatom positioning (N vs. S). Bromine adds polarizability, which may enhance halogen bonding but introduce metabolic stability challenges .
Physicochemical and Electronic Properties
Crystallographic and Structural Insights
- Crystal Packing : Dimethyl substitution on the thiazole may influence packing efficiency compared to phenyl-substituted analogs (). Thiophene’s smaller size relative to phenyl groups could reduce steric hindrance in crystal lattices .
- Software Tools : SHELX and WinGX () are widely used for structural refinement. The target compound’s structure would benefit from these tools to resolve electron density around the methyl-thiazole and thiophene moieties .
Biological Activity
N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by various studies and data.
- Chemical Formula : C10H12N2S2
- CAS Number : 1506165-56-5
- Molecular Weight : 224.34 g/mol
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, in exhibiting anticancer properties.
Case Studies and Findings
- Cytotoxic Effects :
- Mechanism of Action :
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays.
In Vitro Evaluation
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Formation Inhibition :
Pharmacological Profiles
The pharmacological profiles of this compound suggest a multifaceted approach to therapeutic applications.
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Significant cytotoxicity against leukemia and solid tumors; apoptosis induction |
| Antimicrobial | Strong antibacterial activity (MIC < 0.25 μg/mL); biofilm inhibition |
| Other Activities | Potential anti-inflammatory effects; further studies needed for validation |
Q & A
Q. What are the standard synthetic routes for preparing N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine?
A common method involves reductive amination or nucleophilic substitution. For example, a thiazol-2-amine intermediate can react with a thiophene carbaldehyde derivative in methanol. Sodium borohydride (NaBH₄) is added post-reaction to reduce imine bonds, with iodine (I₂) as a catalyst. Reaction progress is monitored via TLC, followed by crystallization using alcohol for purification . Alternative routes use thiourea derivatives and halogenated intermediates in DMF with triethylamine as a base, heated to 70–90°C for cyclization .
Q. Which spectroscopic techniques are used to characterize this compound?
Characterization typically employs:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios.
- IR Spectroscopy : To identify functional groups (e.g., C-N, C=S stretches).
- Mass Spectrometry : For molecular weight validation. Purity is confirmed via TLC and column chromatography .
Q. What in vitro assays are used to evaluate biological activity?
Anticancer activity is screened through the NCI’s Developmental Therapeutic Program (DTP), testing against 60 cancer cell lines. Antimicrobial efficacy is assessed via agar dilution against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values reported .
Q. How is purity confirmed post-synthesis?
TLC monitors reaction completion, followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Recrystallization in ethanol or methanol removes impurities .
Q. What are common impurities in synthesis, and how are they addressed?
Unreacted thiourea or halogenated intermediates may persist. Purification via column chromatography with polar/non-polar solvent systems or recrystallization effectively isolates the target compound .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the compound’s structure?
Single-crystal X-ray diffraction data are processed with SHELXS (structure solution) and SHELXL (refinement). Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically. The final structure is validated using R-factors and residual electron density maps .
Q. How to resolve contradictions between computational and experimental structural data?
Discrepancies in bond lengths/angles (e.g., thiazole-thiophene torsion) are addressed by cross-validating DFT-optimized geometries with crystallographic data. Adjustments to refinement parameters (e.g., thermal displacement factors) in SHELXL improve model accuracy .
Q. How to design structure-activity relationship (SAR) studies for thiazole derivatives?
Q. What computational approaches predict toxicity and mutagenicity?
Tools like Derek Nexus or QSAR models evaluate mutagenic/carcinogenic risks based on structural alerts (e.g., nitro groups, aromatic amines). In silico toxicity is cross-checked with Ames test data .
Q. How to optimize reaction conditions for higher yields?
- Catalyst Screening : Test iodine, BF₃·Et₂O, or Lewis acids.
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization.
- Temperature Control : Heating at 70–90°C minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
